

Technical Guide: Physical Characteristics & Characterization of 4-(3,4-Difluorophenyl)phenol

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Compound of Interest

Compound Name:	4-(3,4-Difluorophenyl)phenol
CAS No.:	108185-80-4
Cat. No.:	B3045475

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Executive Summary

4-(3,4-Difluorophenyl)phenol (also known as 4'-hydroxy-3,4-difluorobiphenyl) is a critical biaryl intermediate used primarily in the synthesis of Liquid Crystal (LC) materials for active-matrix displays (TFT-LCD) and polymer-dispersed liquid crystals (PDLC).^{[1][2]}

Unlike simple biphenyls, the 3,4-difluoro substitution pattern confers specific electro-optical properties:

- **Dielectric Anisotropy** (): The dipole moments of the two fluorine atoms (at 60° to each other) sum constructively along the molecular long axis, providing a moderate positive without the high viscosity or ionic instability associated with cyano (-CN) groups.
- **Viscosity & Stability:** The fluorinated core exhibits lower rotational viscosity than corresponding cyano-biphenyls, enabling faster switching times (response rates) in display devices. High chemical stability (high VHR) makes it ideal for TFT applications.

This guide provides a comprehensive analysis of its physical properties, structural identity, and the rigorous protocols required for its characterization.

Molecular Identity & Structural Analysis

The compound consists of a biphenyl core where one phenyl ring bears a hydroxyl group (phenol) at the para position, and the other ring is substituted with fluorine atoms at the meta and para positions.

Chemical Identifiers

Property	Detail
IUPAC Name	3',4'-Difluoro[1,1'-biphenyl]-4-ol
Common Name	4-(3,4-Difluorophenyl)phenol
CAS Registry Number	108185-80-4
Molecular Formula	C
	H
	F
	O
Molecular Weight	206.19 g/mol
SMILES	<chem>Oc1ccc(cc1)-c2ccc(F)c(F)c2</chem>
InChI Key	BPNQXCRUPFDZGO-UHFFFAOYSA-N

Structural Conformation & Dipole Logic

The twist angle between the two phenyl rings is approximately 30–40° in solution (to minimize steric clash between ortho-hydrogens), but the molecule tends to planarize in the crystalline state or within a nematic mesophase to maximize

stacking.

- Fluorine Effect: The C-F bond length is short (~1.35 Å), and fluorine's low polarizability (compared to chlorine/bromine) allows the molecule to maintain a compact, rod-like shape essential for mesogenicity (liquid crystal phase formation).
- H-Bonding: The phenolic -OH group induces strong intermolecular hydrogen bonding, significantly raising the melting point compared to its alkoxy derivatives.

Physical & Thermodynamic Properties[2][4][6][7][8] [9]

The following data summarizes the bulk physical characteristics. Note that while specific experimental melting points for intermediates can vary by purity and polymorph, the values below represent the standard range for high-purity (>99%) material.

Bulk Properties Table

Property	Value / Range	Context
Physical State	Crystalline Solid	White to off-white needles or powder.
Melting Point (MP)	155 – 165 °C (Estimated)	High MP due to intermolecular H-bonding. (Analogous 2,4-difluoro isomer melts at ~155°C [1]).
Boiling Point (BP)	~307 °C (Predicted)	At 760 mmHg. Decomposes at high T.
Density	1.28 ± 0.06 g/cm ³	Higher than biphenyl (1.04) due to F atoms.[3]
Solubility (Water)	Insoluble (< 0.1 g/L)	Hydrophobic fluorinated/aromatic core dominates.
Solubility (Organics)	Soluble	High solubility in Acetone, THF, DCM, Ethyl Acetate.
pKa	~9.5	Slightly more acidic than phenol (10.0) due to the electron-withdrawing inductive effect of the fluorinated ring.
LogP	3.60	Highly lipophilic; readily crosses membranes.

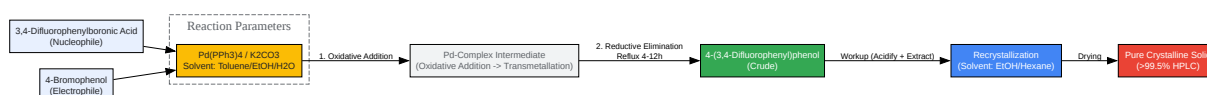
Thermal Stability

The 3,4-difluorophenyl moiety is exceptionally stable against thermal and photochemical degradation, a requirement for display materials exposed to backlights.

Synthesis & Reaction Workflow

The synthesis of **4-(3,4-Difluorophenyl)phenol** is typically achieved via a Suzuki-Miyaura Cross-Coupling reaction. This pathway ensures regioselectivity and high yield.

Synthesis Logic Diagram (Graphviz)



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Caption: Suzuki-Miyaura coupling pathway for the regiospecific synthesis of **4-(3,4-Difluorophenyl)phenol**.

Experimental Protocols for Characterization

As a Senior Scientist, relying on literature values is insufficient. You must validate the material's identity and phase behavior using the following self-validating protocols.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine the exact melting point and check for latent liquid crystalline phases (monotropic mesophases).

- Sample Prep: Weigh 2–5 mg of dried sample into an aluminum crucible. Crimp the lid hermetically.
- Reference: Use an empty, matched aluminum crucible.
- Cycle 1 (History Erase): Heat from 30°C to 180°C at 10°C/min. Hold for 1 min.
 - Observation: Record the onset of the endothermic peak (Melting).
- Cooling: Cool from 180°C to 0°C at 10°C/min.
 - Observation: Look for supercooling or crystallization exotherms. If a mesophase exists, a small exotherm will appear before the main crystallization peak.

- Cycle 2 (Measurement): Heat again at 5°C/min.
 - Result: The onset temperature of the melting peak in Cycle 2 is the reported Melting Point.

Protocol: Solubility & Purity Screening (HPLC)

Objective: Verify purity >99.5% (critical for LC applications, as impurities cause display flicker).

- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
- Mobile Phase: A: Water (0.1% H₃PO₄), B: Acetonitrile.
- Gradient: 40% B to 95% B over 15 mins.
- Detection: UV at 254 nm (aromatic absorption).
- Standard: Prepare a 1 mg/mL solution in Acetonitrile.
- Criteria: Main peak area must be >99.5%. No single impurity >0.1%.

Spectral Validation (NMR)

To confirm the 3,4-difluoro substitution pattern (distinguishing it from 2,4- or 3,5- isomers):

- F NMR: Expect two distinct multiplets in the region of -135 to -145 ppm (relative to CFCl₃). The coupling constants (,) will confirm the ortho relationship of the fluorines.
- H NMR: The phenolic proton will appear as a broad singlet (exchangeable with D₂O) around 5.0–9.0 ppm (solvent dependent, typically DMSO-d₆ moves it to ~9.6 ppm).

Application Logic: Why 3,4-Difluoro?

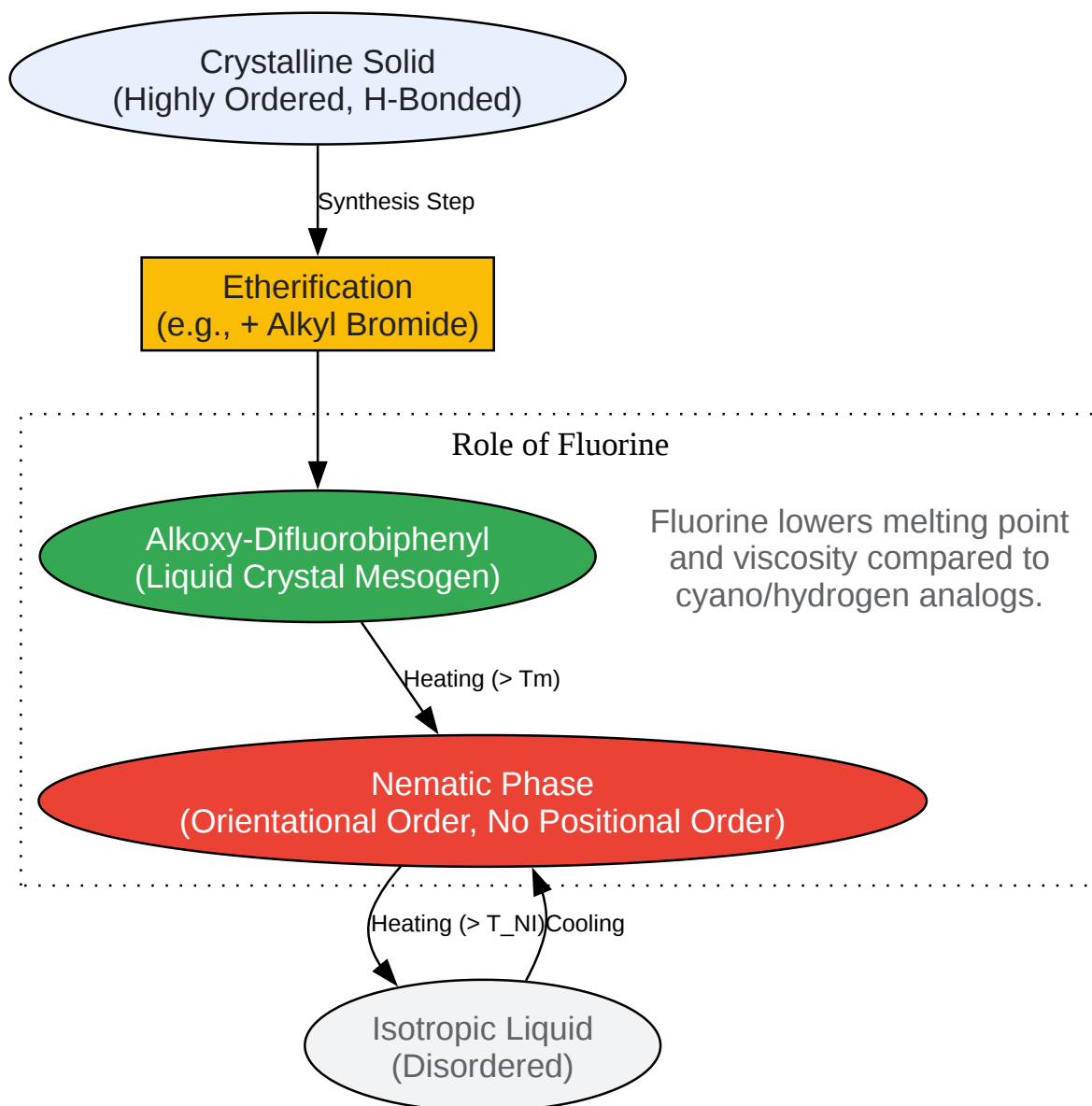
The selection of this specific isomer is driven by the physics of Liquid Crystal Displays.

Dielectric Anisotropy Mechanism

In a nematic liquid crystal, the molecules align with an electric field.

- Cyano (-CN) compounds: High
($\sim +10$) but high viscosity and ionic trapping (image sticking).
- 3,4-Difluoro compounds: Moderate
($\sim +3$ to $+6$).
 - The two C-F dipoles create a resultant vector along the long axis.
 - Result: Sufficient response to electric fields with significantly lower rotational viscosity (). This enables high-frame-rate displays (e.g., 120Hz/240Hz gaming monitors).

Phase Transition Logic Diagram



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Caption: Transformation of the high-melting phenol intermediate into a functional low-viscosity liquid crystal mesogen.

References

- US Patent 5142093A. Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitrobenzoate. (Describes the synthesis and properties of the analogous 2,4-difluorophenylphenol, MP 155-157°C). [Link](#)

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